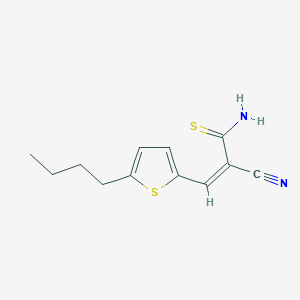
(Z)-3-(5-butylthiophen-2-yl)-2-cyanoprop-2-enethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-butyl-2-thiophenyl)-2-cyano-2-propenethioamide is a member of thiophenes.
Aplicaciones Científicas De Investigación
1. Inhibition of Mycolic Acid Biosynthesis
(Z)-Tetracos-5-enoic acid, a related compound to (Z)-3-(5-butylthiophen-2-yl)-2-cyanoprop-2-enethioamide, has been found to be a key intermediate in the biosynthesis of myocobacterial mycolic acids. It's been shown that analogues of this compound act as inhibitors of mycolic acid biosynthesis, which is crucial in the cell wall formation of mycobacteria (Hartmann et al., 1994).
2. Synthesis of Functionalized 1,2,4-Thiadiazoles
The compound's reaction with bromonitromethane leads to the production of functionalized 1,2,4-thiadiazoles. This synthesis process is significant in the creation of these compounds, which have various applications in chemistry and biology (Dotsenko & Krivokolysko, 2014).
3. Herbicidal Activity
Analogues of (Z)-3-(5-butylthiophen-2-yl)-2-cyanoprop-2-enethioamide, specifically 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, have been synthesized and shown to have significant herbicidal activities. These compounds are considered a novel class of herbicides, with some showing high effectiveness at low doses (Wang, Li, Li, & Huang, 2004).
4. Oxidation Products and Transformation
The compound undergoes oxidation under various conditions, leading to different products and transformations. These oxidation processes are essential for understanding the chemical behavior and potential applications of these compounds (Dotsenko, Krivokolysko, Shishkina, & Shishkin, 2012).
5. Antifungal Activity
Some derivatives of (Z)-3-(5-butylthiophen-2-yl)-2-cyanoprop-2-enethioamide have been synthesized and shown to exhibit antifungal activities. This highlights the compound's potential in developing new antifungal agents (Xu, Zhai, Yu, Qin, & Yang, 2006).
6. Immunosuppressive Properties
The compound has been used in the synthesis of novel butenamides with immunosuppressive activity. These synthesized butenamides are effective towards proliferating T-lymphocytes, suggesting potential applications in immunosuppressive therapies (Axton et al., 1992).
7. Photovoltaic Applications
Derivatives of (Z)-3-(5-butylthiophen-2-yl)-2-cyanoprop-2-enethioamide have been studied for their use in solar cell applications, demonstrating high efficiency in photon-to-current conversion. This research indicates the compound's potential in the development of advanced solar cell technologies (Kim et al., 2006).
8. RAFT Polymerization
The compound has been explored in RAFT-mediated polymerization processes. Understanding its role in these processes can help develop more efficient polymerization techniques with potential applications in material science (Benaglia, Rizzardo, Alberti, & Guerra, 2005).
Propiedades
Nombre del producto |
(Z)-3-(5-butylthiophen-2-yl)-2-cyanoprop-2-enethioamide |
|---|---|
Fórmula molecular |
C12H14N2S2 |
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
(Z)-3-(5-butylthiophen-2-yl)-2-cyanoprop-2-enethioamide |
InChI |
InChI=1S/C12H14N2S2/c1-2-3-4-10-5-6-11(16-10)7-9(8-13)12(14)15/h5-7H,2-4H2,1H3,(H2,14,15)/b9-7- |
Clave InChI |
SBUVOAYIBFERCL-CLFYSBASSA-N |
SMILES isomérico |
CCCCC1=CC=C(S1)/C=C(/C#N)\C(=S)N |
SMILES canónico |
CCCCC1=CC=C(S1)C=C(C#N)C(=S)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



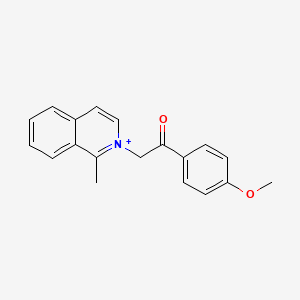
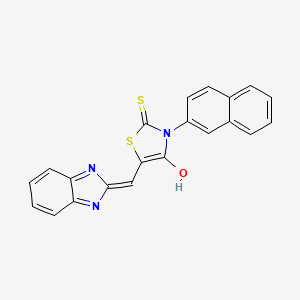
![3-[[4-(2-Benzofuranyl)-2-thiazolyl]methyl]-2-[(dimethylamino)methyl]-4-quinazolinone](/img/structure/B1224491.png)
![3-(2-Chlorophenyl)sulfonylpropanoic acid [2-[(3,5-dichloro-6-methyl-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1224496.png)
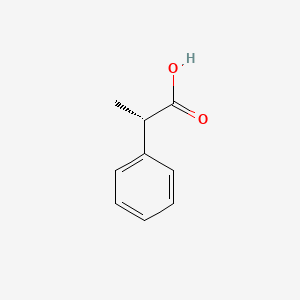
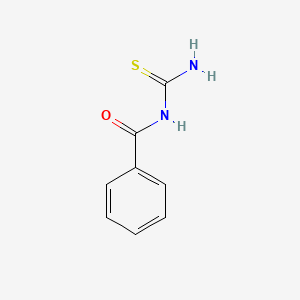
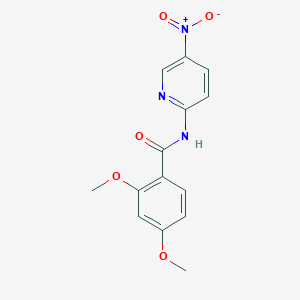
![N-[3-chloro-4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B1224508.png)
![1-[1-[2-(4-Methoxyphenyl)ethyl]-2,5-dimethyl-3-pyrrolyl]-2-[(1-methyl-5-tetrazolyl)thio]ethanone](/img/structure/B1224509.png)
![6-Bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(thiophen-2-ylthio)methyl]-3-indolecarboxylic acid ethyl ester](/img/structure/B1224510.png)
![4-[[[2,3-Bis(2-pyridinyl)-6-quinoxalinyl]amino]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1224511.png)
![[4-[[5-(2,4-Dichlorophenyl)-3-isoxazolyl]-oxomethyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1224512.png)
![[4-[(3-Bromophenyl)methyl]-1-piperazinyl]-(3-pyridinyl)methanone](/img/structure/B1224513.png)
![4-[5-(4-morpholinylsulfonyl)-2-thiophenyl]-3-phenyl-2H-furan-5-one](/img/structure/B1224514.png)